Disodium 2-(4,5-dibromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate
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Overview
Description
Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate is a heterocyclic organic compound known for its unique color and fluorescence properties. It is commonly used as a dye in the textile industry due to its excellent light fastness, soaping, perspiration fastness, and resistance to oxygen bleaching, seawater, and fading . The compound is also referred to by several synonyms, including Dibromofluorescein, Eosine 2J, Bromo Acid Yellowish, and C.I. Acid Orange 11 .
Preparation Methods
The synthesis of Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate involves the bromination of a fluorescent element (C.I. Acid Yellow 73, C.I. 45350) in a sodium hydroxide solution, followed by salting out with sodium . This method ensures the incorporation of bromine atoms into the molecular structure, enhancing its fluorescence properties.
Chemical Reactions Analysis
Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the bromine atoms or other functional groups within the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include sodium hydroxide, reducing agents, and various organic solvents
Scientific Research Applications
Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used in the development of fluorescent materials for sensors and imaging applications.
Biology: The compound’s fluorescence properties make it useful in biological imaging and diagnostic assays.
Medicine: It can be used in biomedical research for tracking and imaging biological processes.
Mechanism of Action
The mechanism of action of Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and diagnostic applications. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .
Comparison with Similar Compounds
Disodium 2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)benzoate is unique due to its specific fluorescence properties and resistance to various environmental factors. Similar compounds include:
- Eosine 2J
- Eosine S 10
- 4,5-Dibromofluorescein
- C.I. Acid Orange 11 These compounds share similar fluorescence properties but may differ in their resistance to environmental factors and specific applications .
Properties
CAS No. |
25082-05-7 |
---|---|
Molecular Formula |
C20H8Br2Na2O5 |
Molecular Weight |
534.1 g/mol |
IUPAC Name |
disodium;2-(4,5-dibromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H10Br2O5.2Na/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 |
InChI Key |
NGDDVWAGJLWTFH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)[O-])Br)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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